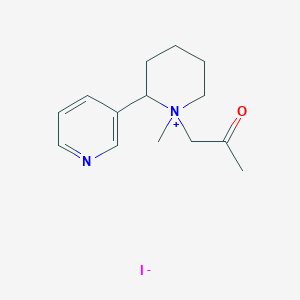
3-Phenacylidene-2,3-dihydro-4h-1,4-benzothiazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenacylidene-2,3-dihydro-4H-1,4-benzothiazin-2-one is a heterocyclic compound that belongs to the benzothiazine family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenacylidene-2,3-dihydro-4H-1,4-benzothiazin-2-one typically involves the cyclization of N-aryl-C-phenyl imines with thiosalicylic acid. This reaction is often promoted by T3P (propylphosphonic anhydride) at room temperature, providing a straightforward and efficient method to access this compound . Another method involves the reaction of 1,6-diphenyl-3,4-dihydroxy-2,4-hexadiene-1,6-dione with o-aminothiophenol in acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of T3P-mediated cyclization and the reaction with o-aminothiophenol are both viable for large-scale production due to their efficiency and relatively mild reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenacylidene-2,3-dihydro-4H-1,4-benzothiazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzothiazines, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-Phenacylidene-2,3-dihydro-4H-1,4-benzothiazin-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Phenacylidene-2,3-dihydro-4H-1,4-benzothiazin-2-one involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π–π interactions with biological targets, which may contribute to its biological activities . Additionally, its ability to undergo various chemical reactions allows it to modify biological molecules and pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenacylidene-2,3-dihydro-4H-1,4-benzothiazin-3-one: This regioisomer has a similar structure but differs in the position of the phenacylidene group.
4H-3,1-Benzothiazin-4-ones: These compounds share the benzothiazine core but have different substituents at various positions.
Uniqueness
3-Phenacylidene-2,3-dihydro-4H-1,4-benzothiazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C16H11NO2S |
|---|---|
Poids moléculaire |
281.3 g/mol |
Nom IUPAC |
3-[(Z)-2-hydroxy-2-phenylethenyl]-1,4-benzothiazin-2-one |
InChI |
InChI=1S/C16H11NO2S/c18-14(11-6-2-1-3-7-11)10-13-16(19)20-15-9-5-4-8-12(15)17-13/h1-10,18H/b14-10- |
Clé InChI |
ZJPWNBDESIKKJZ-UVTDQMKNSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=C/C2=NC3=CC=CC=C3SC2=O)/O |
SMILES canonique |
C1=CC=C(C=C1)C(=CC2=NC3=CC=CC=C3SC2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Pyridin-2-yl)methyl]-1,4,8,11-tetraazacyclotetradecane-5,7-dione](/img/structure/B14259395.png)


![8-[4-(1,3-Dithian-2-ylidene)cyclohexyl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14259411.png)
![4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}propan-2-yl)phenol](/img/structure/B14259416.png)
![Spiro[4.5]dec-2-ene-6,10-dione, 8,8-dimethyl-](/img/structure/B14259419.png)

![2,9-Bis[4-(dodecyloxy)phenyl]-1,10-phenanthroline](/img/structure/B14259431.png)


![5,5-Dimethyl-7-phenyl-5,5a-dihydro-1H,3H-indeno[1,7a-c]furan-3-one](/img/structure/B14259448.png)


